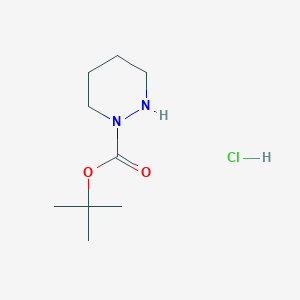

Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H19ClN2O2. It is a derivative of diazinane, a six-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,2-diazinane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,2-diazinane-1-carboxylate with hydrochloric acid. The tert-butyl 1,2-diazinane-1-carboxylate can be prepared by the reaction of tert-butyl chloroformate with 1,2-diazinane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and in-line monitoring systems can help control the reaction parameters and ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The tert-butyl group or the diazinane ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.

Applications De Recherche Scientifique

Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of tert-butyl 1,2-diazinane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein conformation, or interference with cellular signaling processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 1,2-diazinane-1-carboxylate: The parent compound without the hydrochloride group.

Tert-butyl 2-(4-aminobenzoyl)-1,2-diazinane-1-carboxylate: A derivative with an additional amino group.

Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: A similar compound with a piperazine ring.

Uniqueness

Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various applications in research and industry.

Activité Biologique

Tert-butyl 1,2-diazinane-1-carboxylate hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the presence of a diazinane ring, which contributes to its unique chemical properties. The molecular formula is C9H16ClN2O2, and it has a molecular weight of approximately 220.69 g/mol. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

While specific mechanisms for this compound are not extensively documented, compounds with similar structures often interact with receptors involved in neurotransmission and inflammatory pathways. Research suggests that diazinane derivatives may modulate the activity of sigma receptors, which play crucial roles in pain management and neuroprotection .

Therapeutic Potential

Preliminary studies indicate that this compound may exhibit several biological activities:

- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.

- Analgesic Properties : Potential interactions with sigma receptors suggest analgesic effects, making it a candidate for pain relief therapies.

- Neuroprotective Effects : The compound may protect neuronal cells from damage due to oxidative stress or excitotoxicity.

Data Table: Comparison of Biological Activities

| Activity Type | Mechanism | Reference Source |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Analgesic | Sigma receptor modulation | |

| Neuroprotective | Protection against oxidative stress |

Study 1: Anti-inflammatory Activity

A study conducted on a series of diazinane derivatives showed that this compound exhibited significant anti-inflammatory effects in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, resulting in a marked decrease in TNF-alpha production .

Study 2: Analgesic Effects

In another investigation focused on pain models in rodents, this compound demonstrated dose-dependent analgesic effects. The compound was administered prior to nociceptive stimuli, leading to reduced pain responses compared to control groups .

Safety and Toxicology

As with many chemical compounds undergoing research, safety data for this compound remains limited. Preliminary toxicity assessments indicate that while the compound shows promise for therapeutic applications, further studies are necessary to evaluate its safety profile comprehensively.

Propriétés

Formule moléculaire |

C9H19ClN2O2 |

|---|---|

Poids moléculaire |

222.71 g/mol |

Nom IUPAC |

tert-butyl diazinane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-7-5-4-6-10-11;/h10H,4-7H2,1-3H3;1H |

Clé InChI |

ACTYQOBZVYRORW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)OC(=O)N1CCCCN1.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.